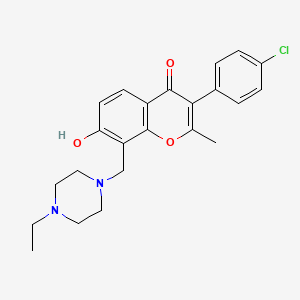

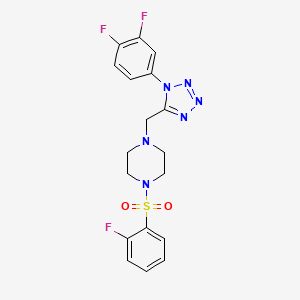

![molecular formula C18H18N4O4S B2977197 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034506-43-7](/img/structure/B2977197.png)

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a pyridin-2-yl group, an imidazol-1-yl group, and a benzo[b][1,4]dioxine group. These groups are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the pyridin-2-yl group could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to it .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more water-soluble .科学的研究の応用

Heterocyclic Compound Synthesis

Imidazopyridine and sulfonamide derivatives are frequently explored for their synthetic versatility and pharmacological potential. The one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides demonstrates the simplicity and efficiency of creating complex molecules from basic starting materials, using catalysts like zinc chloride to achieve moderate to good yields (Yu et al., 2014). Similarly, the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides from 2-aminopyridines or 2-aminothiazole highlights the method's efficiency in creating target heterocyclic compounds without isolating intermediates (Rozentsveig et al., 2013).

Antibacterial Agents

The search for novel antibacterial agents has led to the development of heterocyclic compounds containing a sulfonamido moiety. These compounds have shown high activity against various bacterial strains, indicating their potential as new antibacterial agents (Azab et al., 2013).

Antioxidant Activity

Derivatives of imidazopyridines and sulfonamides have also been evaluated for their antioxidant properties. The synthesis and assessment of 3-selanylimidazo[1,2-a]pyridine derivatives revealed that these compounds exhibit significant antioxidant activity, suggesting their utility in reducing oxidative stress (Vieira et al., 2017).

Enzyme Inhibitory Activity

Novel pyridine-2,6-dicarboxamide derivatives, including sulfonamide groups, have been synthesized and shown to inhibit carbonic anhydrase and cholinesterase enzymes effectively. These findings support their potential application in designing inhibitors for these enzymes (Stellenboom & Baykan, 2019).

Molecular Docking and Computational Studies

Theoretical and computational studies, including molecular docking, have been employed to understand better the interaction between synthesized compounds and target proteins or enzymes. This approach aids in the rational design of molecules with enhanced biological activity or specificity towards certain biological targets (Fahim & Ismael, 2021).

作用機序

Target of Action

The primary target of this compound is collagen prolyl-4-hydroxylase , an enzyme involved in the synthesis of collagen . Collagen is a major component of the extracellular matrix and plays a crucial role in maintaining the structural integrity of various tissues. Inhibition of collagen prolyl-4-hydroxylase can lead to a decrease in collagen production, which can be beneficial in conditions characterized by excessive collagen deposition, such as fibrosis .

Mode of Action

The compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the production of collagen, a protein that provides structure and strength to tissues. By reducing the production of collagen, the compound can help to alleviate conditions characterized by excessive collagen deposition .

Biochemical Pathways

The compound’s action primarily affects the collagen synthesis pathway . Collagen prolyl-4-hydroxylase, the enzyme targeted by the compound, plays a key role in this pathway. It catalyzes the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis. By inhibiting this enzyme, the compound disrupts the collagen synthesis pathway, leading to a decrease in collagen production .

Result of Action

The primary result of the compound’s action is a decrease in collagen production. This is due to its inhibition of collagen prolyl-4-hydroxylase, which disrupts the collagen synthesis pathway . This can lead to a reduction in fibrosis, a condition characterized by excessive collagen deposition .

特性

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c23-27(24,14-4-5-16-17(13-14)26-12-11-25-16)21-8-10-22-9-7-20-18(22)15-3-1-2-6-19-15/h1-7,9,13,21H,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURJPANHYAMEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

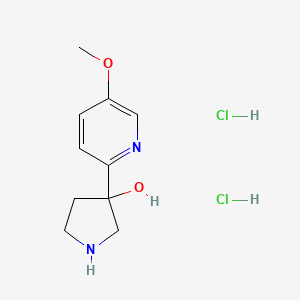

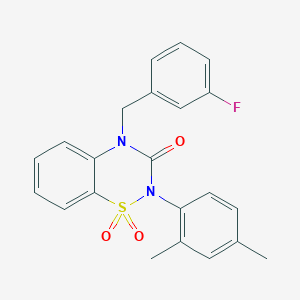

![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)

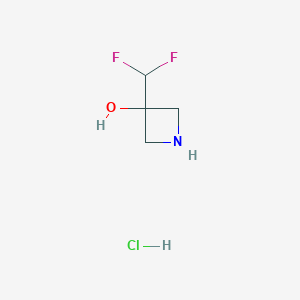

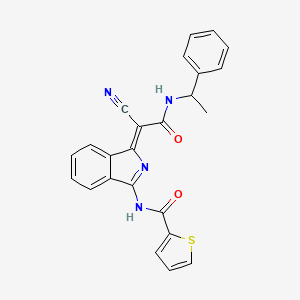

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)

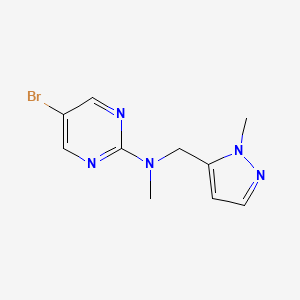

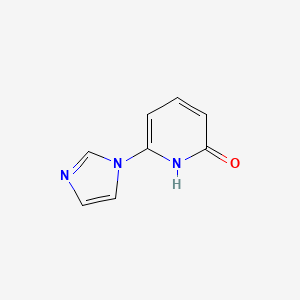

![N1-cyclohexyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2977120.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2977127.png)

![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)

![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)